REACTION_CXSMILES
|
[I-:1].[Na+].C([Sn](CCCC)(CCCC)[C:8]1[CH:9]=[C:10]([N:14]2[C:18](=[O:19])[CH:17]=[CH:16][C:15]2=[O:20])[CH:11]=[CH:12][CH:13]=1)CCC.CC1C=CC(S(NCl)(=O)=O)=CC=1.S(=O)(O)[O-].[Na+]>O.C(Cl)Cl.CCOC(C)=O.CCCCCC>[I:1][C:8]1[CH:9]=[C:10]([N:14]2[C:18](=[O:19])[CH:17]=[CH:16][C:15]2=[O:20])[CH:11]=[CH:12][CH:13]=1 |f:0.1,4.5,8.9|
|
Name
|
EtOAc hexane
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Name
|
|
Quantity
|
32 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Sn](C=1C=C(C=CC1)N1C(C=CC1=O)=O)(CCCC)CCCC
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)S(=O)(=O)NCl
|
Name
|
material 4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
S([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction progress
|
Type
|
CUSTOM
|
Details
|
resulted
|
Type
|
EXTRACTION
|
Details
|
the resulting mixture was extracted with dichloromethane (4×10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The dichloromethane extracts were dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C=CC1)N1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |